2-Ethyloxolane-3-carboxylic acid
Description
Significance of Cyclic Ethers in Organic Chemistry
Cyclic ethers are a fundamental class of organic compounds where an oxygen atom is part of a ring structure. Their importance stems from several key characteristics:
Structural Motifs in Nature: The saturated cyclic ether moiety, particularly the five-membered tetrahydrofuran (B95107) (THF) ring, is a common structural unit in a vast array of biologically active natural products. google.com These include lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide spectrum of biological activities such as antitumor, antimicrobial, and antimalarial properties. google.com
Versatile Synthetic Intermediates: Cyclic ethers, especially smaller rings like epoxides, are highly valuable building blocks in organic synthesis due to their inherent ring strain, which makes them susceptible to ring-opening reactions. Larger, less strained rings like tetrahydrofuran are excellent solvents for a wide range of chemical reactions due to their polarity and relative inertness. google.com
Influence on Physicochemical Properties: The presence of the ether oxygen within a cyclic framework impacts a molecule's boiling point, polarity, and solubility, which are critical factors in both reaction chemistry and pharmacology. google.com The cyclic structure also imparts a degree of conformational rigidity, which can be crucial for specific molecular interactions.
Role of Carboxylic Acid Functionality in Molecular Design
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry and plays a pivotal role in the design of new molecules, particularly in the pharmaceutical and agrochemical industries. mdpi.comrsc.org
Acidity and Solubility: The ability of the carboxylic acid group to donate a proton (acidity) and form carboxylate ions is a defining feature. researchgate.net This ionization at physiological pH can significantly enhance the water solubility of a molecule, a crucial factor for drug delivery and bioavailability. mdpi.com
Hydrogen Bonding: The carboxyl group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and directional interactions with biological targets like enzymes and receptors. This property is fundamental to the concept of a pharmacophore, the essential features of a molecule required for its biological activity. nih.gov
Synthetic Handle: The carboxylic acid functionality is highly versatile and can be readily converted into a wide range of other functional groups, such as esters, amides, and alcohols, making it a key "handle" for the late-stage functionalization and diversification of complex molecules. elsevierpure.com
Overview of Current Research Trajectories in Substituted Oxolanes
Current research on substituted oxolanes, or tetrahydrofurans, is vibrant and multifaceted, driven by their prevalence in biologically active compounds. Key areas of investigation include:
Stereoselective Synthesis: A major focus is the development of new synthetic methods to control the three-dimensional arrangement (stereochemistry) of substituents on the oxolane ring. nih.gov This is critical because different stereoisomers of a molecule can have vastly different biological activities.
Biological Evaluation: Researchers are actively synthesizing and evaluating new substituted oxolane derivatives for a range of therapeutic applications. For instance, substituted tetrahydrofurans have been designed as potent inhibitors of HIV-1 protease.
Natural Product Synthesis: The complex structures of natural products containing the oxolane ring continue to inspire the development of novel and efficient synthetic strategies. google.com
Research Scope and Objectives for 2-Ethyloxolane-3-carboxylic acid
While extensive research exists for the broader class of substituted oxolanes, dedicated studies on this compound are not widely published. The primary objective of this article is to collate the available information on this specific compound and to frame its potential for future research within the context of established oxolane-carboxylic acid chemistry. This includes defining its known properties, exploring potential synthetic routes based on analogous compounds, and postulating its utility as a chiral building block in medicinal and materials science.
Detailed Research Findings
As of now, specific peer-reviewed research dedicated to the synthesis, properties, and applications of this compound is limited. However, its chemical identity has been established, and it is available commercially as a chiral building block.
The compound exists as stereoisomers due to the two chiral centers at positions 2 and 3 of the oxolane ring. The (2R,3S) stereoisomer is documented in public chemical databases.
Physicochemical Properties of (2R,3S)-2-Ethyloxolane-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem nih.gov |
| Molecular Weight | 144.17 g/mol | Benchchem |
| IUPAC Name | (2R,3S)-2-ethyloxolane-3-carboxylic acid | PubChem nih.gov |
| CAS Number | 1969287-91-9 (racemic) | Benchchem |
| Computed XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
This data is computationally generated and may differ from experimental values.
The properties listed in the table suggest a molecule with moderate polarity. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the ether oxygen and the carbonyl and hydroxyl oxygens of the carboxyl group) indicates that this compound can participate in significant intermolecular hydrogen bonding.
Given the lack of specific research, the potential of this compound can be inferred from studies on closely related compounds. For example, the stereoselective synthesis of 2,3-disubstituted tetrahydrofurans is an active area of research, with methods often employing cyclization reactions of functionalized acyclic precursors. The biological evaluation of various substituted oxolane and tetrahydrofuran derivatives reveals their potential as inhibitors of enzymes and as modulators of cellular pathways. mdpi.comnih.gov Therefore, it is plausible that this compound could serve as a valuable chiral starting material for the synthesis of more complex, biologically active molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyloxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFPHAYXNXEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyloxolane 3 Carboxylic Acid and Analogues
Strategies for Oxolane Ring Construction
The formation of the tetrahydrofuran (B95107) (oxolane) ring is a foundational step in the synthesis of 2-Ethyloxolane-3-carboxylic acid. Key methods include intramolecular cyclization and intermolecular cycloaddition reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prevalent strategy for forming the oxolane ring system. nih.gov These reactions typically involve a molecule containing both a hydroxyl group and a suitable leaving group or an unsaturated bond, which react internally to form the cyclic ether.
One common method is the intramolecular Williamson ether synthesis, which proceeds via an SN2 reaction between a hydroxyl group and a tethered alkyl halide or sulfonate. nih.gov Another significant approach is the acid- or base-catalyzed intramolecular oxy-Michael reaction of ε-hydroxy α,β-unsaturated ketones or esters, which cyclize in a 5-exo-trigonal manner to yield 2,5-disubstituted tetrahydrofurans. doi.org The stereochemistry of substituents on the starting material can significantly influence the stereoselectivity of the resulting oxolane ring. doi.org
Furthermore, the oxidative cyclization of 1,5-dienes using transition-metal–oxo species like RuO4 presents a powerful method for synthesizing substituted tetrahydrofurans, often with the ability to control relative stereochemistry. nih.gov This approach is particularly relevant for creating structurally complex natural products containing the THF-diol core. nih.gov Dehydration-cyclization of sugar derivatives, such as the conversion of 2-deoxy-D-ribose to (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, also serves as a viable route to functionalized oxolane rings. nih.gov
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions offer an alternative and often atom-economical pathway to the oxolane core. These reactions involve the coming together of two separate molecules to form the ring.
A notable example is the oxa-[4+2] cycloaddition reaction. acs.org This method can be promoted by photoredox catalysis under visible light, reacting ortho-quinone methides with styrenes to produce cycloadducts. acs.orgcolab.wsfigshare.com This sustainable approach uses only catalytic amounts of a photocatalyst. acs.orgcolab.ws Additionally, formal [4+1] cycloaddition reactions have been developed for the synthesis of spirocyclic oxindoles, which feature an oxolane ring, by reacting 3-chlorooxindole with in situ generated o-quinone methides. nih.gov
Introduction of the Carboxylic Acid Moiety
Once the oxolane ring is established, or concurrently with its formation, the carboxylic acid group must be introduced at the desired position. Several reliable methods exist for this transformation.
Oxidation Pathways for Primary Alcohols and Aldehydes
The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. nih.govlibretexts.org A variety of oxidizing agents can be employed for this purpose.
A common laboratory method involves heating a primary alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.orgchemguide.co.uk The excess oxidant ensures the reaction proceeds past the intermediate aldehyde stage to the carboxylic acid. chemguide.co.uk Other chromium-based reagents, such as CrO₃ catalyzed by H₅IO₆, have also been used effectively. organic-chemistry.org
More modern and milder methods have been developed to accommodate sensitive functional groups. nih.gov For instance, a two-step, one-pot procedure using TEMPO and NaOCl followed by NaClO₂ oxidation is effective for a wide range of alcohols. nih.gov Other catalytic systems, including those based on o-iodoxybenzoic acid (IBX) with Oxone, or cobalt pincer catalysts, also facilitate this oxidation with good functional group tolerance. organic-chemistry.org
| Oxidizing Agent/System | Substrate | Product | Key Features |
| Potassium Dichromate(VI)/H₂SO₄ | Primary Alcohol | Carboxylic Acid | Strong oxidizing conditions, requires reflux. libretexts.orgchemguide.co.uk |
| TEMPO/NaOCl, then NaClO₂ | Primary Alcohol | Carboxylic Acid | Mild, one-pot procedure, compatible with sensitive groups. nih.gov |
| CrO₃/H₅IO₆ | Primary Alcohol | Carboxylic Acid | Catalytic use of chromium, excellent yields. organic-chemistry.org |
| IBX/Oxone | Primary Alcohol | Carboxylic Acid | Less hazardous alternative to IBX alone. organic-chemistry.org |
| Cobalt Pincer Catalyst | Alcohol | Carboxylate Salt | Acceptorless dehydrogenation, good functional group tolerance. organic-chemistry.org |
Hydrolysis of Nitrile Precursors
The hydrolysis of a nitrile group (–C≡N) is a robust method for installing a carboxylic acid. chemguide.co.uk This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.ukcommonorganicchemistry.com
In acidic hydrolysis, the nitrile is heated under reflux with a dilute acid like hydrochloric acid. chemguide.co.ukbyjus.com This process initially forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com
Under basic conditions, the nitrile is heated with an alkali solution, such as sodium hydroxide. chemguide.co.uk This yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. chemguide.co.ukweebly.com The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule. commonorganicchemistry.comorganicchemistrytutor.com
| Hydrolysis Condition | Reactant | Intermediate | Final Product (after workup) |
| Acidic (e.g., HCl, reflux) | Nitrile | Amide | Carboxylic Acid chemguide.co.ukbyjus.com |
| Basic (e.g., NaOH, reflux) | Nitrile | Amide | Carboxylate Salt (acidification needed for carboxylic acid) chemguide.co.ukweebly.com |
Carboxylation Reactions, including Grignard Reagents with Carbon Dioxide
Carboxylation reactions provide a direct route to introduce a carboxylic acid group by forming a new carbon-carbon bond. transformationtutoring.com A classic and highly effective method is the carboxylation of Grignard reagents. acs.orgjove.com
This reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on carbon dioxide (CO₂), which can be used in its solid form (dry ice) or as a gas. transformationtutoring.comgoogle.com The initial product is a magnesium carboxylate salt. jove.com Subsequent protonation with an aqueous acid in a workup step yields the final carboxylic acid. jove.commasterorganicchemistry.com This method is advantageous as it adds one additional carbon atom to the starting organic halide used to prepare the Grignard reagent. transformationtutoring.comjove.com
It is important to note that Grignard reagents are incompatible with acidic protons, so any functional groups such as -OH, -NH, or -SH on the starting halide must be protected. jove.com
Oxidative Cleavage and Rearrangement Strategies
The synthesis of carboxylic acids through the cleavage of carbon-carbon or carbon-heteroatom bonds is a powerful strategy in organic chemistry. organic-chemistry.org These methods often utilize strong oxidizing agents to break down larger, more complex molecules into functionalized products like this compound.
One potential pathway involves the oxidative cleavage of a suitable precursor, such as a substituted furan (B31954) or a larger cyclic diether. For instance, research has shown that furan derivatives can undergo oxidative cleavage to generate carboxylic acid building blocks. researchgate.net A hypothetical route to this compound could start from a 2-ethyl-3-substituted furan. Oxidation, potentially using reagents like ozone (O₃) followed by an oxidative workup, or ruthenium tetroxide (RuO₄), could cleave the furan ring to yield a dicarbonyl intermediate that subsequently cyclizes to the desired oxolane ring system.
Similarly, the oxidative cleavage of vicinal diols using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) is a classic transformation. A strategy could be devised from an acyclic precursor, such as a suitably substituted hexane-1,2,4-triol, where cleavage of the C1-C2 bond would generate an aldehyde that could be internally cyclized with the C4-hydroxyl group and subsequently oxidized to the carboxylic acid. More modern, metal-free methods employ photo-oxidation with catalysts like 2-chloroanthraquinone (B1664062) and molecular oxygen as the terminal oxidant. organic-chemistry.org
The haloform reaction represents a classical rearrangement strategy where a methyl ketone is converted to a carboxylic acid. organic-chemistry.org While not a direct cleavage method for this specific target, related rearrangements or oxidative degradation of specific precursors, such as α-hydroxy ketones or 1,3-dicarbonyl compounds using oxidants like Oxone, can also yield carboxylic acids under mild conditions. organic-chemistry.org
Table 1: Selected Oxidative Cleavage Reagents for Carboxylic Acid Synthesis
| Reagent System | Substrate Type | Product | Reference |
| RuO₂/Oxone/NaHCO₃ | Alkynes | Carboxylic Acids | organic-chemistry.org |
| CBr₄/Photo-irradiation | Alkynes, Aryl Ketones | Carboxylic Acids | organic-chemistry.orgorganic-chemistry.org |
| I₂/DMSO/TBHP | Aryl Alkyl Ketones | Aryl Carboxylic Acids | organic-chemistry.org |
| Fe(NO₃)₃·9H₂O/NaI/DMSO | Benzylic Alcohols | Aryl Carboxylic Acids | nih.gov |
Electrocarboxylation Techniques
Electrocarboxylation offers a sustainable and efficient pathway for the synthesis of carboxylic acids by utilizing carbon dioxide (CO₂) as a C1 feedstock. beilstein-journals.orgnih.govnih.gov This technique involves the electrochemical reduction of an organic substrate in the presence of CO₂, leading to the formation of a carboxylate anion. nih.gov The process can be performed under mild conditions and avoids the use of more hazardous carboxylation reagents. beilstein-journals.org
For the synthesis of this compound, a potential substrate would be a 3-halo-2-ethyloxolane. The electrochemical reduction of the carbon-halogen bond would generate a carbanion intermediate at the C3 position. This nucleophilic center would then attack a molecule of CO₂, which is typically bubbled through the electrochemical cell, to form the desired carboxylate. The choice of anode is critical; sacrificial anodes like magnesium or aluminum are commonly used, though systems with stable, inert anodes are also being developed for improved sustainability. beilstein-journals.org
Another plausible electrocarboxylation route could start from 2-ethyl-2,3-epoxybutane. Reductive opening of the epoxide ring could generate a radical anion or dianion intermediate, which would then be trapped by CO₂. The predominant mechanism for carbonyl and imine compounds involves the initial reduction of the substrate followed by reaction with CO₂. nih.gov This general principle could be extended to cyclic ethers and their precursors. Research has demonstrated the successful electrocarboxylation of various organic halides and carbonyl compounds, highlighting the versatility of this approach for creating valuable carboxylic acids. beilstein-journals.orgnih.gov
Stereoselective Synthesis of this compound Isomers
Given that this compound possesses two stereocenters (at C2 and C3), controlling the stereochemical outcome of its synthesis is crucial for accessing specific isomers. This can be achieved through several advanced synthetic methods.
Asymmetric Catalysis in Cyclic Systems
Asymmetric catalysis is a highly efficient strategy for generating enantiomerically enriched products. This approach utilizes a small amount of a chiral catalyst to steer a reaction towards a specific stereoisomer. For the synthesis of this compound, an organocatalytic domino reaction could be envisioned. metu.edu.tr For example, a Michael addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral bifunctional catalyst (such as a quinine/squaramide-based catalyst), could set one stereocenter. metu.edu.tr A subsequent intramolecular cyclization (oxa-Michael addition) would then form the oxolane ring, potentially controlling the second stereocenter's configuration relative to the first. The development of such domino or cascade reactions is a key area of modern synthetic chemistry, valued for its atom economy and efficiency. metu.edu.tr
Chiral Auxiliary Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org This method is robust, predictable, and widely applicable. williams.edu
A well-established example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgwilliams.edu A synthetic sequence for an isomer of this compound could begin by acylating a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with an appropriate acid chloride, such as one derived from an unsaturated ester. williams.edusigmaaldrich.com The resulting N-acyloxazolidinone could then undergo a diastereoselective conjugate addition of an ethyl group using an organocuprate reagent. The bulky auxiliary would shield one face of the molecule, directing the incoming nucleophile to the opposite face. Subsequent intramolecular cyclization followed by hydrolytic cleavage of the auxiliary, often with alkaline hydrogen peroxide, would yield the enantiomerically enriched this compound. williams.edu
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Reference |
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | wikipedia.orgwilliams.edu |
| Camphorsultam | Asymmetric Diels-Alder, Alkylation | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | wikipedia.org |
| trans-2-Phenylcyclohexanol | Asymmetric Alkylation | wikipedia.org |
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this means controlling the formation of the cis versus the trans isomer.
Drawing parallels from the synthesis of substituted morpholines, a key step could involve the condensation of an enolate or silyl (B83357) ketene (B1206846) acetal (B89532) with an imine or aldehyde. nih.gov For the oxolane target, a diastereoselective aldol reaction between the enolate of a chiral ester (or an achiral ester with a chiral catalyst) and 2-hydroxybutanal (B14680593) could be employed. The choice of reaction conditions (e.g., Lewis acid, solvent) would be critical in directing the formation of either the syn or anti aldol adduct. Subsequent cyclization of the adduct would then lead to the corresponding cis or trans this compound derivative. The reaction of a silyl ketene acetal with an aldehyde under acidic or basic conditions can lead to different diastereomeric products, providing a handle to selectively access different isomers. nih.gov
Novel Synthetic Pathways and Process Optimization
The ongoing evolution of synthetic chemistry continues to provide new tools for constructing complex molecules like this compound. Novel pathways are emerging that offer greater efficiency, sustainability, and selectivity. The integration of chiral auxiliary methods with other strategies, such as biocatalysis or flow chemistry, holds significant promise. numberanalytics.com For example, an enzymatic resolution or desymmetrization of a meso-precursor could provide a highly enantiopure starting material for subsequent chemical transformations.
Process optimization is critical for transitioning a synthetic route from a laboratory curiosity to a practical method. This involves systematically varying reaction parameters to maximize yield and selectivity while minimizing waste and cost. Key areas for optimization include:
Catalyst Screening: Evaluating a library of catalysts (e.g., different Lewis acids, organocatalysts) to identify the most effective one for a key stereodetermining step. metu.edu.tr
Solvent and Temperature Effects: Investigating the influence of the reaction medium and temperature on reaction rates and stereochemical outcomes.
Reagent Stoichiometry: Fine-tuning the amounts of reagents to reduce excess usage and simplify purification.
For instance, in a chiral auxiliary-directed synthesis, optimizing the cleavage step is crucial to ensure high yield of the final product without causing racemization. williams.edu Similarly, in an electrocarboxylation process, optimizing the electrode materials, supporting electrolyte, and current density is essential for achieving high current efficiency and product yield. beilstein-journals.orgnih.gov
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry increasingly prioritizes the principles of green chemistry, aiming to reduce environmental impact by using renewable resources, minimizing waste, and employing safer reagents and solvents. The synthesis of oxolane derivatives is progressively adopting these principles.
A key green strategy involves the use of renewable biomass as a starting material. For instance, the synthesis of chiral tetrahydrofurans has been achieved through the selective dehydration of pentoses derived from biomass. rsc.org This approach leverages the inherent chirality of natural carbohydrates to build the chiral centers of the target molecule. Another significant advancement is the replacement of hazardous solvents with greener alternatives. Acetic acid, which is consumable and found in vinegar, and water, which is non-toxic and inexpensive, are increasingly used. youtube.comnih.gov Solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), which can be derived from renewable resources such as levulinic acid, are also gaining traction as effective and more environmentally benign substitutes for traditional chlorinated solvents or tetrahydrofuran (THF) itself. acs.org
Recent research also focuses on atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. youtube.com For example, iridium-catalyzed asymmetric [3 + 2] cycloaddition reactions between carboxylic acids and vinylcyclopropanes represent a highly atom-economical route to enantioenriched tetrahydrofurans. acs.org This method proceeds under mild conditions and demonstrates broad functional group tolerance. acs.org
Table 1: Comparison of Green Chemistry Approaches in Analogous Syntheses
| Approach | Starting Material Example | Solvent | Key Advantage |
|---|---|---|---|
| Biomass Utilization | Pentoses (e.g., L-arabinose) rsc.org | Methanol (B129727) rsc.org | Utilizes renewable feedstocks and inherent chirality. rsc.org |
| Green Solvents | Unsaturated Carboxylic Acids organic-chemistry.org | Acetic Acid, Water youtube.comorganic-chemistry.org | Reduces toxicity and environmental impact. youtube.com |
| Atom-Economical Cycloadditions | Carboxylic acids, Vinylcyclopropanes acs.org | Dichloromethane acs.org | High efficiency and stereoselectivity under mild conditions. acs.org |
| Solvent-Free Reactions | Benzil, NaOH youtube.com | None (Solid-state grinding) | Eliminates solvent waste and can increase reaction speed. youtube.com |
Catalyst Development for Enhanced Yield and Selectivity
The development of novel catalysts is crucial for synthesizing complex molecules like this compound with high efficiency and stereochemical control. Catalysts can steer reactions towards desired isomers and significantly improve product yields.
Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely employed. Palladium-catalyzed reactions of aryl or vinyl bromides with γ-hydroxy alkenes have proven effective for the stereoselective synthesis of substituted tetrahydrofurans, typically favoring the formation of trans-2,5- and trans-2,3-disubstituted products with high diastereoselectivity. nih.govscilit.com The choice of phosphine (B1218219) ligands is critical in these systems to control reactivity and minimize side reactions. nih.gov Iridium catalysts, in conjunction with chiral phosphoramidite (B1245037) ligands, have enabled the asymmetric cycloaddition of carboxylic acids to furnish tetrahydrofurans with excellent enantiomeric excess (up to 98% ee). acs.org
Lewis acid catalysis is another powerful tool. For example, MgI₂ can catalyze the ring expansion of 2,3-epoxyalcohols to yield 2,3-cis-disubstituted tetrahydrofurans. nih.gov Furthermore, the catalytic asymmetric [3 + 2] cycloaddition of cyclopropanes and aldehydes, using catalysts like ((t)Bu-pybox)MgI₂, produces highly enantioenriched tetrahydrofuran derivatives as single diastereomers in good to excellent yields. nih.gov
Organocatalysis offers a metal-free alternative. Organoselenium catalysts, for instance, facilitate efficient exo-cyclization under mild conditions. organic-chemistry.org The use of cation-binding oligo(ethylene glycol) (oligoEG) catalysts with a simple base like potassium fluoride (B91410) (KF) enables highly enantioselective cycloetherification, providing access to enantioenriched tetrahydrofurans from hydroxy-α,β-unsaturated ketones. organic-chemistry.org
Table 2: Catalyst Performance in the Synthesis of Tetrahydrofuran Analogues
| Catalyst System | Reactants | Product Type | Yield | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Pd₂(dba)₃ / P(o-tol)₃ nih.gov | γ-Hydroxy terminal alkene, Aryl bromide | 2,5-Disubstituted Tetrahydrofuran | Good | >20:1 dr (trans) nih.gov |
| [Ir(COD)Cl]₂ / Phosphoramidite Ligand acs.org | Carboxylic acid, Vinylcyclopropane | 2,5-Disubstituted Tetrahydrofuran | 97% acs.org | 98% ee acs.org |
| MgI₂ nih.gov | 2,3-Epoxyalcohol | 2,3-cis-Disubstituted Tetrahydrofuran | 84% nih.gov | 85:15 dr nih.gov |
| ((t)Bu-pybox)MgI₂ nih.gov | 1,1-Cyclopropane diester, Aldehyde | Polysubstituted Tetrahydrofuran | 48-92% nih.gov | Single diastereomer, up to 97:3 er nih.gov |
| Rh₂(OAc)₄ nih.gov | γ-Alkoxy-α-diazo ester | 2,3,5-Trisubstituted Tetrahydrofuran | 92% nih.gov | 3:1 dr nih.gov |
Chemical Reactivity and Reaction Mechanisms of 2 Ethyloxolane 3 Carboxylic Acid
Nucleophilic Acyl Substitution Reactions of the Carboxyl Group
The carboxyl group (-COOH) is the most reactive site in the molecule for many transformations, readily undergoing nucleophilic acyl substitution. In these reactions, a nucleophile replaces the hydroxyl portion of the carboxylic acid. The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the two oxygen atoms, making it susceptible to attack by nucleophiles.
2-Ethyloxolane-3-carboxylic acid can be converted to its corresponding esters through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. libretexts.org This reaction is a reversible equilibrium process. masterorganicchemistry.com To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of the alcohol or by removing water as it is formed. ucalgary.ca
The mechanism of Fischer esterification proceeds through several key steps:
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Table 1: Representative Fischer Esterification Reactions of this compound
| Reactant (Alcohol) | Product (Ester) | Catalyst |
| Methanol (B129727) | Methyl 2-ethyloxolane-3-carboxylate | H₂SO₄ |
| Ethanol | Ethyl 2-ethyloxolane-3-carboxylate | H₂SO₄ |
| Propan-1-ol | Propyl 2-ethyloxolane-3-carboxylate | HCl |
| Butan-2-ol | sec-Butyl 2-ethyloxolane-3-carboxylate | H₂SO₄ |
Amides can be synthesized from this compound by reacting it with ammonia (B1221849) or a primary or secondary amine. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net To facilitate amide formation, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net
Alternatively, direct amidation can be achieved by heating the carboxylic acid with the amine, typically with the removal of water to drive the reaction to completion. mdpi.com Boron-based catalysts have also been developed to facilitate direct amidation under milder conditions. mdpi.com
Table 2: Potential Amidation Reactions of this compound
| Reactant (Amine) | Product (Amide) | Common Reagents/Conditions |
| Ammonia | 2-Ethyloxolane-3-carboxamide | High heat or coupling agents (DCC, EDC) |
| Methylamine | N-Methyl-2-ethyloxolane-3-carboxamide | High heat or coupling agents (DCC, EDC) |
| Diethylamine | N,N-Diethyl-2-ethyloxolane-3-carboxamide | High heat or coupling agents (DCC, EDC) |
| Aniline | N-Phenyl-2-ethyloxolane-3-carboxamide | High heat or coupling agents (DCC, EDC) |
The hydroxyl group of the carboxylic acid can be replaced by a halogen to form a highly reactive acyl halide. Acyl chlorides are the most common and are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.orgsavemyexams.com These reagents convert the hydroxyl group into a better leaving group, facilitating its displacement by a chloride ion. libretexts.org The byproducts of these reactions are often gaseous (SO₂ and HCl with SOCl₂), which simplifies purification. chemguide.co.uk
Acid anhydrides can be formed from this compound through two primary methods. One approach involves the reaction of the corresponding acyl chloride with a carboxylate salt (the sodium salt of this compound). libretexts.orgnih.gov A second method is the dehydration of two molecules of the carboxylic acid at high temperatures, although this is not always a high-yielding process. youtube.com Symmetrical anhydrides are most commonly prepared. khanacademy.org
Table 3: Formation of Acyl Halides and Anhydrides from this compound
| Reaction Type | Reagent | Product |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 2-Ethyloxolane-3-carbonyl chloride |
| Acyl Chloride Formation | Oxalyl chloride ((COCl)₂) | 2-Ethyloxolane-3-carbonyl chloride |
| Acyl Bromide Formation | Phosphorus tribromide (PBr₃) | 2-Ethyloxolane-3-carbonyl bromide |
| Anhydride Formation | 1. NaOH2. 2-Ethyloxolane-3-carbonyl chloride | Bis(2-ethyloxolane-3-carboxylic) anhydride |
| Anhydride Formation | High Heat (dehydration) | Bis(2-ethyloxolane-3-carboxylic) anhydride |
Reactions Involving the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally less reactive than the carboxylic acid group. It is relatively stable to many reagents that transform the carboxyl group. However, under specific conditions, the ring can participate in reactions.
The oxolane ring is a five-membered ring and possesses less ring strain than smaller cyclic ethers like epoxides (oxiranes). Consequently, ring-opening reactions are less favorable and require more forcing conditions. Cleavage of the ether C-O bond typically occurs under strongly acidic conditions, often with strong nucleophiles. For instance, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can lead to the cleavage of the ether linkage. The regioselectivity of the cleavage would depend on the specific reaction mechanism (Sₙ1 vs. Sₙ2 character) at the two carbons adjacent to the ether oxygen. In contrast to epoxides, base-catalyzed ring-opening of tetrahydrofurans is generally not a feasible reaction due to the poor leaving group nature of the alkoxide. libretexts.org
Direct functionalization of the C-H bonds of the oxolane ring in this compound is challenging due to their low reactivity. Such transformations would likely require advanced synthetic methods, such as free-radical reactions or metallaphotoredox catalysis, which can activate C(sp³)-H bonds. princeton.edu These methods are at the forefront of modern organic synthesis and allow for the introduction of new functional groups onto otherwise unreactive saturated scaffolds. The specific site of functionalization would be influenced by the directing effects of the existing substituents and the reaction conditions employed.
Electrophilic and Radical Reactions
The reactivity of this compound towards electrophiles and radicals is centered on the oxolane ring and the carboxylic acid moiety. The presence of the ether oxygen atom with its lone pairs of electrons makes the ring susceptible to certain electrophilic attacks, although this is tempered by the deactivating effect of the adjacent carboxylic acid group.
Reactions involving the carboxylic acid group, such as esterification or conversion to an acyl halide, proceed through standard electrophilic substitution mechanisms at the carboxyl carbon.
Radical reactions involving this compound are less commonly documented in readily available literature but can be initiated at the carbon atoms of the oxolane ring, particularly at positions susceptible to hydrogen abstraction. The stability of the resulting radical intermediate would be a key factor in determining the regioselectivity of such reactions.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies provide fundamental insights into the reaction pathways, intermediates, and the factors controlling the final product distribution in reactions involving this compound.
Elucidation of Reaction Intermediates
The identification of transient species is crucial for understanding reaction mechanisms. In transformations of this compound, several types of intermediates can be postulated or observed.
In reactions at the carboxyl group , such as esterification under acidic conditions, a key intermediate is the protonated carbonyl, which increases the electrophilicity of the carbonyl carbon for attack by an alcohol.
Ring-opening reactions , typically under strong acid catalysis, would proceed through an oxonium ion intermediate, where the ether oxygen is protonated. This is followed by nucleophilic attack, leading to the cleavage of a C-O bond.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often used in situ, are instrumental in detecting and characterizing such fleeting intermediates.
Kinetic Studies of Reaction Pathways
Kinetic analysis quantifies the rates of reaction, providing evidence for proposed mechanisms. For a molecule like this compound, kinetic studies could focus on reactions such as its synthesis or subsequent transformations like lactonization or polymerization. The rate of these reactions would be dependent on factors like reactant concentration, temperature, and catalyst loading.
While specific kinetic data for this compound is not extensively published, a hypothetical kinetic study on its acid-catalyzed esterification could reveal the reaction order with respect to the acid, the alcohol, and the catalyst, thereby supporting a proposed mechanism.
Influence of Reaction Conditions on Product Distribution
The outcome of reactions involving this compound is highly sensitive to the experimental conditions. Factors such as temperature, solvent, catalyst, and pH can significantly influence the product distribution, particularly in reactions where multiple stereoisomers or constitutional isomers can be formed.
For instance, the relative stereochemistry between the ethyl group at the C2 position and the carboxylic acid group at the C3 position can direct the outcome of subsequent reactions. The choice of a specific solvent can influence reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates. Similarly, the use of different catalysts (acidic, basic, or metallic) can open up entirely different reaction pathways, leading to a diverse array of products. The table below illustrates hypothetical outcomes based on varying reaction conditions for a generic transformation.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | Low (e.g., 0 °C) | Moderate (e.g., 25 °C) | High (e.g., 80 °C) |
| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) | Metal (e.g., Pd/C) |
| Solvent Polarity | Non-polar (e.g., Toluene) | Polar Aprotic (e.g., DMF) | Polar Protic (e.g., Ethanol) |
| Potential Major Product | Kinetic Product | Thermodynamic Product | Reduced Product |
Derivatization and Functionalization Strategies
Conversion to Esters for Specific Applications
The carboxylic acid functional group is readily converted into esters to modify the molecule's physicochemical properties. A primary application for esterification is to enhance volatility, which is crucial for analytical techniques like gas chromatography. The methyl ester, for example, is a common derivative for such analyses.
Standard laboratory methods for synthesizing these esters include Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. Another efficient method involves reaction with diazomethane (B1218177) to produce methyl esters, a process known for its high yield.
The choice of alcohol used in the esterification process can be strategically selected to introduce specific functionalities.
Table 1: Hypothetical Ester Derivatives and Their Potential Applications
| Ester Derivative | Alcohol Reagent | Potential Application |
| Methyl 2-ethyloxolane-3-carboxylate | Methanol | Gas Chromatography Analysis |
| Ethyl 2-ethyloxolane-3-carboxylate | Ethanol | Solvent & Specialty Chemical |
| Fluorescent Ester Derivative | Fluorescent Alcohol | Biological Imaging Probe |
| Long-chain Alkyl Ester | Long-chain Alcohol | Increased Lipophilicity for Drug Delivery |
This table presents hypothetical examples based on standard chemical derivatization principles.
Amide and Hydrazide Formation
The transformation of the carboxyl group into amides and hydrazides serves as a gateway to a diverse range of new compounds, including those with potential biological relevance. The synthesis of amides requires the "activation" of the carboxylic acid. This is typically achieved by converting it into a more reactive intermediate, such as an acyl chloride, or by using peptide coupling agents. Commonly used coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC). Once activated, the intermediate readily reacts with a primary or secondary amine to form the stable amide bond.
This amide-forming reaction is fundamental in medicinal chemistry. For example, coupling 2-ethyloxolane-3-carboxylic acid with amino acids or small peptide fragments can generate novel peptidomimetics.
Hydrazide derivatives are synthesized by reacting the carboxylic acid or its corresponding ester with hydrazine (B178648) hydrate. These hydrazides are valuable synthetic intermediates, particularly for constructing nitrogen-containing heterocyclic compounds like pyrazoles and oxadiazoles, which are scaffolds frequently found in pharmacologically active molecules.
Introduction of Biologically Relevant Tags
To investigate the biological fate, distribution, and interaction of this compound derivatives, they can be tagged with reporter molecules. This functionalization is crucial for mechanism-of-action studies in cellular and molecular biology.
Two common tagging strategies include:
Fluorescent Labeling: The carboxylic acid can be chemically linked to a fluorescent dye that possesses a reactive amine group. This is typically done using the amide coupling chemistry described previously (e.g., with EDC). The resulting fluorescent conjugate can be visualized in cells using fluorescence microscopy to track its location.
Biotinylation: A biotin (B1667282) molecule can be attached, again via an amide bond. Biotin exhibits an exceptionally strong and specific interaction with the protein streptavidin. This high-affinity pairing is widely exploited in biochemical assays for detection, purification, and quantification. A biotinylated derivative can be used to isolate binding partners from cell lysates or detected on a western blot using streptavidin conjugated to an enzyme or fluorophore.
Table 2: Common Tags for Biological Applications
| Tag Type | Example Molecule | Linkage Chemistry | Primary Use |
| Fluorescent Tag | Fluorescein, Rhodamine | Amide Coupling | Cellular Imaging |
| Affinity Tag | Biotin | Amide Coupling | Protein Interaction Studies, Purification |
This table lists common examples of biological tags and their standard applications.
Polymerization and Capping Agent Applications
While the molecule itself is not a traditional monomer, its derivatives can be engineered for use in materials science. By modifying the carboxylic acid group, for instance, into an acrylate (B77674) or methacrylate (B99206) ester, a polymerizable monomer can be created. These monomers can then participate in polymerization reactions to produce polymers containing the 2-ethyloxolane moiety as a side chain, potentially imparting unique properties to the resulting material.
A more direct application is the use of this compound as a capping agent in the synthesis of nanomaterials. During the formation of nanoparticles, capping agents adsorb to the particle surface, which controls their growth, prevents aggregation, and provides a stable interface with the surrounding medium. The carboxylic acid group can effectively bind to the surface of metal or metal oxide nanoparticles. The 2-ethyloxolane portion of the molecule then forms a stabilizing corona around the nanoparticle core, influencing its solubility and biocompatibility.
Advanced Analytical Techniques for Characterization and Isomer Separation
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 2-Ethyloxolane-3-carboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the chemical environment of each atom within the molecule.
¹H NMR spectroscopy offers insights into the number of different types of protons, their neighboring protons (spin-spin coupling), and their electronic environments. For this compound, the protons on the carbon atoms adjacent to the carboxylic acid and the ether oxygen are significantly deshielded, causing their signals to appear at lower fields (higher ppm values) in the spectrum. libretexts.orglibretexts.org The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often in the 10–12 ppm region, which is a distinctive feature for carboxylic acids. libretexts.orglibretexts.org The addition of deuterium (B1214612) oxide (D₂O) would cause this signal to disappear due to proton-deuterium exchange. libretexts.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. libretexts.orglibretexts.org The carbons of the oxolane ring and the ethyl group will have distinct chemical shifts influenced by their proximity to the electronegative oxygen atom and the carboxylic acid group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure. libretexts.orgopenstax.org
A very broad absorption band is typically observed in the range of 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often in a hydrogen-bonded dimeric form. libretexts.orgopenstax.org The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong absorption band typically between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org The exact position can depend on whether the acid is monomeric or dimeric. libretexts.orgopenstax.org Additionally, a C-O stretching vibration associated with the carboxylic acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com The presence of the oxolane ring will also contribute to C-O stretching absorptions in the fingerprint region.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1710 - 1760 (strong) |
| C-O (Carboxylic Acid) | 1320 - 1210 |
| O-H Wag (Carboxylic Acid) | 960 - 900 (broad) |
This table presents general, characteristic infrared absorption ranges for the functional groups found in this compound.
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, UPLC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS), it becomes a powerful tool for separating and identifying components in a mixture.
In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. For carboxylic acids, common fragmentation patterns include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com The fragmentation pattern provides a molecular fingerprint that aids in structural confirmation. libretexts.org
GC-MS is particularly useful for analyzing volatile derivatives of this compound. jmchemsci.comthepharmajournal.com Derivatization, such as esterification to form a more volatile compound, is often necessary for GC analysis of carboxylic acids. nsf.govnih.gov UPLC-MS allows for the analysis of the compound in its native form or with derivatization, offering high resolution and sensitivity for complex mixtures. nih.govnih.gov
Chromatographic Separation of Isomers and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is the primary method for separating the diastereomers and enantiomers of this compound.
Diastereomer Separation: Diastereomers have different physical properties and can often be separated on standard, achiral stationary phases, such as silica (B1680970) gel in normal-phase HPLC or C18 columns in reversed-phase HPLC. nih.govnih.govresearchgate.net The separation is based on the different interactions of the diastereomers with the stationary phase. nih.govresearchgate.net
Enantiomer Separation: The separation of enantiomers requires a chiral environment. This can be achieved in two main ways:
Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral selector are widely used for the direct separation of enantiomers. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating the enantiomers of carboxylic acids. researchgate.netresearchgate.net The mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol) with an acidic modifier, is optimized to achieve the best separation. researchgate.net
Chiral Derivatizing Agents: The carboxylic acid can be reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomeric derivatives. tcichemicals.com These diastereomers can then be separated on a standard achiral HPLC column. nih.govtcichemicals.com
| Technique | Stationary Phase | Purpose |
| Normal-Phase HPLC | Silica Gel | Separation of diastereomers |
| Reversed-Phase HPLC | C18 | Separation of diastereomers |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Direct separation of enantiomers |
| HPLC with Chiral Derivatization | Achiral (e.g., Silica Gel, C18) | Separation of diastereomeric derivatives |
This table outlines common HPLC approaches for the separation of isomers of this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of this compound, which is not sufficiently volatile, derivatization is typically required to convert it into a more volatile form, such as a methyl or ethyl ester. nsf.govresearchgate.net
Once derivatized, GC can be used for purity assessment and, in some cases, for the separation of diastereomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, heated column. Chiral GC columns can also be employed for the separation of enantiomers of the volatile derivatives.
Ion Exclusion Chromatography
Ion Exclusion Chromatography (IEC or ICE) is a powerful chromatographic technique used for the separation of weak inorganic and organic acids from strong acid anions and other sample matrix components. thermofisher.com The method is particularly well-suited for the analysis of aliphatic carboxylic acids. nih.gov Its separation mechanism relies on the principle of Donnan exclusion from the pores of an ion-exchange resin. diduco.comslideshare.net
For the analysis of carboxylic acids like this compound, the stationary phase is typically a high-capacity cation-exchange resin in the hydrogen (H+) form. nih.govdiduco.com The mobile phase, or eluent, is usually a dilute solution of a strong acid, such as sulfuric acid, or a weak acid like benzoic acid. nih.govdiduco.com
The separation process operates as follows:
Highly Ionized Anions : Anions from strong acids present in the sample are repelled by the negatively charged sulfonate groups (-SO₃⁻) of the stationary phase due to the Donnan membrane potential. They cannot penetrate the resin pores and are thus excluded, passing quickly through the column with the mobile phase and eluting first, often in the void volume. thermofisher.comdiduco.com
Weakly Ionized and Non-ionic Compounds : Neutral molecules and weakly ionized acids, such as this compound, are not fully repelled. diduco.com As the eluent is acidic, it suppresses the ionization of the weak acid analytes. In their less-ionized state, they can partition into the resin's internal pore space, leading to their retention on the column. Separation between different weak acids is then achieved based on factors like their pKa, size, and hydrophobicity. nih.govdiduco.com
Due to its hydrophilic nature and status as a weak organic acid, this compound can be effectively retained and separated from more highly ionized species using this technique. The use of an eluent containing beta-cyclodextrin (B164692) has been shown to modify the hydrophilicity of the resin surface, which can alter the retention times of carboxylic acids and improve separation. nih.gov
Table 1: Typical Parameters for Ion Exclusion Chromatography of Carboxylic Acids
| Parameter | Description | Typical Value/Condition | Reference |
| Stationary Phase | High-capacity, sulfonated cation-exchange resin. | Polymethacrylate or Polystyrene-divinylbenzene based resin in H+ form. | nih.gov |
| Mobile Phase (Eluent) | Dilute aqueous acid solution. | 0.1 - 10 mM Sulfuric Acid or Benzoic Acid. | nih.govdiduco.com |
| Mechanism | Donnan exclusion of strong anions; partitioning of weak acids. | Governed by analyte pKa and hydrophobicity. | diduco.com |
| Detector | Conductivity Detector (often used). | Suppressed or non-suppressed conductivity detection. | nih.gov |
| Application | Separation of weak organic acids from strong mineral acids. | Analysis of volatile fatty acids in wastewater, food and beverage quality control. | thermofisher.comdiduco.com |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The technique requires the molecule to be crystallized into a high-quality single crystal. The absolute configuration refers to the specific spatial arrangement of atoms in a chiral molecule. ed.ac.uk
The determination of absolute configuration is possible for crystals that are non-centrosymmetric, meaning they lack a center of inversion symmetry. ed.ac.uk The physical principle enabling this is known as anomalous scattering or resonant scattering. nih.govmit.edu When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks the otherwise perfect inversion symmetry of the diffraction pattern (Friedel's Law), causing measurable intensity differences between reflections from opposite crystal planes (known as Bijvoet pairs). nih.gov
To quantify the absolute structure, a parameter known as the Flack parameter is refined during the crystallographic analysis. nih.goved.ac.uk
A Flack parameter value close to 0 indicates that the determined absolute configuration is correct.
A value close to 1 suggests that the true absolute configuration is the inverse of the one modeled.
A value of 0.5 implies that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the anomalous scattering signal is too weak for a conclusive determination.
For a light-atom molecule like this compound, which contains only carbon, hydrogen, and oxygen, the anomalous scattering effect is very weak. mit.edu However, with modern high-intensity X-ray sources and sensitive detectors, it is often possible to determine the absolute configuration from high-quality crystals of such compounds. mit.edu If obtaining suitable crystals of the acid itself proves difficult or the anomalous signal is insufficient, a common strategy is to derivatize the molecule with a heavy atom. For example, the carboxylic acid could be converted to an ester or amide with a reagent containing a bromine or chlorine atom. sci-hub.setcichemicals.com The much stronger anomalous scattering from the heavy atom then allows for a highly reliable determination of the absolute configuration of the entire molecule. sci-hub.se
Table 2: Key Concepts in X-ray Crystallography for Absolute Configuration
| Concept | Description | Relevance to this compound | Reference |
| Single Crystal | A solid in which the crystal lattice of the entire sample is continuous and unbroken. | A prerequisite for the analysis. | nih.gov |
| Anomalous Scattering | A wavelength-dependent scattering effect that causes phase shifts in scattered X-rays. | The physical basis for determining absolute configuration. The effect is weak for light atoms (C, H, O). | nih.govmit.edu |
| Bijvoet Pairs | Pairs of diffraction spots whose intensities are equal for centrosymmetric structures but differ in non-centrosymmetric structures due to anomalous scattering. | The intensity differences are measured to determine the correct enantiomeric form. | nih.gov |
| Flack Parameter (x) | A parameter refined in the final stages of structure analysis that indicates the absolute structure of the crystal. | A value of x ≈ 0 confirms the modeled configuration; x ≈ 1 indicates the inverted configuration. | ed.ac.uk |
| Heavy-Atom Derivatization | Chemical modification of the molecule to include an atom heavier than oxygen (e.g., Br). | A strategy to enhance the anomalous signal and ensure a robust determination for light-atom molecules. | sci-hub.setcichemicals.com |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic structures. For 2-Ethyloxolane-3-carboxylic acid, DFT calculations, likely employing a basis set such as 6-311G(d,p), would be used to determine the lowest energy three-dimensional structure. mdpi.com This process, known as structural optimization, identifies the most stable arrangement of atoms by minimizing the forces acting upon them. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Beyond structural parameters, DFT calculations elucidate key electronic properties that govern the molecule's reactivity. mdpi.com These properties are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). mdpi.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the carboxylic acid and the oxolane ring, indicating these as sites for electrophilic attack. Conversely, the acidic proton of the carboxyl group would be a region of high positive potential.
Table 1: Representative Calculated Electronic Properties for a Carboxylic Acid Derivative (Note: This table is illustrative of typical DFT outputs for a related molecule, as specific data for this compound is not available in the cited literature.)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -0.25 eV | Relates to electron-donating ability |
| LUMO Energy | -0.10 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 0.15 eV | Indicator of chemical reactivity |
| Ionization Potential | 6.8 eV | Energy required to remove an electron |
Mechanistic Pathway Exploration through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as esterification, oxidation, or ring-opening, computational methods can map out the entire reaction pathway. This involves identifying and characterizing the structures of reactants, transition states, intermediates, and products.
For instance, in a hypothetical acid-catalyzed esterification, DFT calculations could model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol. researchgate.net The transition state for this key step would be located and its structure and energy calculated. The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. rsc.org Studies on similar systems have shown that such calculations can effectively elucidate reaction viability.
Furthermore, computational modeling can explore competing reaction pathways. For example, in radical-mediated reactions, different cyclization pathways may be possible. By calculating the energy barriers for each potential pathway, it is possible to predict which route is more favorable and thus which product will be predominantly formed. acs.org
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step (Note: The values are for illustrative purposes to demonstrate the outputs of mechanistic modeling.)
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State | +16.2 | Energy maximum, rate-determining step |
| Intermediate | -5.0 | A stable species formed during the reaction |
Prediction of Reactivity and Selectivity
A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity and selectivity. By analyzing the electronic properties and calculated energy barriers, a detailed picture of the chemical behavior of this compound can be formed.
The reactivity of the tetrahydrofuran (B95107) (THF) ring itself has been the subject of computational studies. For example, DFT calculations have been used to compare the reactivity of THF with other cyclic ethers in autoxidation reactions. rsc.org These studies revealed that the energy barrier for hydrogen abstraction from THF is lower than that from tetrahydropyran (B127337) (THP), explaining the higher reactivity of THF. rsc.org Similar calculations for this compound would provide insight into the reactivity of the C-H bonds on its oxolane ring.
Selectivity, which is the preference for reaction at one site over another, can also be predicted. The MEP map provides a qualitative guide to selectivity, and more quantitative predictions can be made by modeling the transition states for reactions at different sites. For this compound, this would be crucial for understanding the competition between reactions at the carboxylic acid group versus those on the substituted ring. For example, in a deoxygenative cycloaddition reaction to form tetrahydrofurans, computational studies can reveal how the choice of catalyst and substrate influences both yield and stereoselectivity. acs.org
Conformational Analysis of this compound
The five-membered oxolane ring of this compound is not planar and can adopt several different conformations. The most common conformations for a tetrahydrofuran ring are the envelope (E) and twist (T) forms. nih.govresearchgate.net In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
Computational methods are exceptionally well-suited for exploring the conformational landscape of a molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This analysis would identify the most stable conformers of this compound and the energy barriers between them.
Studies on similar substituted tetrahydrofurans, such as tetrahydrofurfuryl alcohol, have shown that the energy barriers for interconversion between different ring conformations (e.g., E ↔ T) can be quite low, often in the range of 1.5-1.7 kJ/mol. nih.govresearchgate.net This indicates that the ring is highly flexible. The preferred conformation is often determined by the nature and position of the substituents, which seek to minimize steric hindrance and maximize stabilizing interactions like intramolecular hydrogen bonds. For this compound, the relative positioning of the ethyl and carboxylic acid groups would be the primary determinant of the lowest energy conformer. Computational and NMR studies on substituted galactofuranosides have also highlighted how different DFT functionals can be employed to accurately predict the conformational behavior of such rings. frontiersin.org
Applications and Potential Utility of 2 Ethyloxolane 3 Carboxylic Acid
Applications in Polymer Science and Materials Chemistry
The bifunctional nature of 2-ethyloxolane-3-carboxylic acid, possessing both a reactive carboxylic acid group and a stable oxolane ring, positions it as a significant monomer in the field of polymer science and materials chemistry.
This compound can serve as a monomer for the synthesis of specialty polyesters and polyamides. In condensation polymerization, the carboxylic acid group of this compound can react with a diol or a diamine to form ester or amide linkages, respectively, creating the polymer backbone. libretexts.orgchemhume.co.uk The incorporation of the ethyl-substituted oxolane ring into the polymer chain can impart unique properties to the resulting materials. For instance, the cyclic ether component can influence the polymer's thermal properties, solubility, and biodegradability.
The synthesis of polyesters typically involves the reaction of a dicarboxylic acid with a diol, or the self-condensation of a hydroxycarboxylic acid. chemhume.co.uk Similarly, polyamides are formed from the reaction of a dicarboxylic acid with a diamine. libretexts.org By utilizing this compound as a co-monomer in these reactions, polymers with tailored properties can be achieved. For example, its inclusion can introduce chirality into the polymer backbone, which is of interest for applications in chiral separations and as specialized biomaterials. The general structure of a polyester (B1180765) formed from a dicarboxylic acid and a diol is shown below:
| Monomer 1 | Monomer 2 | Repeating Polymer Unit |
| Dicarboxylic Acid | Diol | -[O-R1-O-C(O)-R2-C(O)]n- |
Similarly, the structure of a polyamide from a dicarboxylic acid and a diamine is:
| Monomer 1 | Monomer 2 | Repeating Polymer Unit |
| Dicarboxylic Acid | Diamine | -[NH-R1-NH-C(O)-R2-C(O)]n- |
The presence of the oxolane ring can also enhance the flexibility and processing characteristics of the resulting polymers.
The carboxylic acid group in this compound provides a handle for further functionalization, enabling its use in the creation of functional materials. For instance, the carboxylic acid can be modified to introduce other functional groups, or it can be used to graft the molecule onto surfaces or other polymers. nih.gov This allows for the development of materials with specific properties, such as altered surface energy, biocompatibility, or responsiveness to external stimuli like pH. nih.gov
The ability to functionalize polymers is crucial for a wide range of applications, including drug delivery, tissue engineering, and the development of sensors. nih.gov The incorporation of this compound can lead to materials with pendant carboxylic acid groups, which can alter the polymer's solubility and provide sites for cross-linking or conjugation with bioactive molecules. nih.gov
Catalytic Applications of Derivatives
While this compound itself is not typically a catalyst, its derivatives can be employed in various catalytic applications. The carboxylic acid functional group can be used to synthesize more complex molecules that act as ligands for metal catalysts or as organocatalysts. princeton.edu For example, the carboxylate can coordinate with metal ions, influencing the catalytic activity and selectivity of the metal center in various organic transformations. nih.gov
Derivatives of carboxylic acids are known to participate in a variety of catalytic systems. For instance, they can be involved in metallaphotoredox catalysis, where they can act as adaptive functional groups. princeton.edu Furthermore, iron-carboxylate complexes have been reported as efficient and sustainable catalysts for reactions such as the ring-opening of epoxides. rsc.org The chiral nature of this compound makes its derivatives particularly interesting for asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product.
Role as a Synthetic Building Block in Complex Molecule Synthesis
This compound is a valuable chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net Its stereochemically defined structure allows for the controlled introduction of a specific stereocenter into a target molecule, which is often crucial for its biological activity.
The tetrahydrofuran (B95107) ring is a common structural motif in many biologically active natural products. The presence of both the oxolane ring and the carboxylic acid group in a single, chiral molecule provides synthetic chemists with a versatile starting material for multi-step syntheses. nih.gov The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or alcohols, providing numerous pathways for further chemical transformations. libretexts.org The use of such building blocks simplifies the synthesis of complex targets by providing pre-existing stereochemistry and a functional handle for subsequent reactions.
Potential in Nanotechnology as a Capping/Stabilizing Agent
Carboxylic acids have been widely used as capping or stabilizing agents in the synthesis of nanoparticles. nih.gov The carboxylate group can bind to the surface of metal or metal oxide nanoparticles, preventing their aggregation and controlling their growth and morphology. nih.gov The alkyl chain of the carboxylic acid provides a steric barrier, while the charged carboxylate group can provide electrostatic stabilization.
This compound, with its carboxylic acid functionality, has the potential to be used in this capacity. The oxolane ring could offer additional interactions with the nanoparticle surface or the surrounding medium, potentially influencing the stability and dispersibility of the nanoparticles. The use of chiral capping agents like this compound could also lead to the synthesis of chiral nanoparticles, which have potential applications in catalysis and sensing. The general mechanism involves the adsorption of the carboxylate onto the nanoparticle surface, as depicted in the following table:
| Nanoparticle Core | Capping Agent | Stabilized Nanoparticle |
| Metal/Metal Oxide | This compound | Core surrounded by a layer of 2-ethyloxolane-3-carboxylate |
This stabilization is crucial for maintaining the unique properties of nanoparticles and for their application in various fields, including medicine, electronics, and catalysis.
Environmental Fate and Degradation Studies
Biodegradation Pathways
The biodegradation of 2-Ethyloxolane-3-carboxylic acid is anticipated to be primarily a microbial process. Based on studies of similar molecules, several aerobic biodegradation pathways can be proposed.
The initial attack on the oxolane ring is likely initiated by monooxygenase enzymes produced by various soil and water microorganisms. asm.orgencyclopedia.pub Genera such as Rhodococcus, Pseudonocardia, and the fungus Pseudallescheria are known to degrade THF and other cyclic ethers. encyclopedia.pubfrontiersin.orgnih.gov The degradation of THF typically begins with hydroxylation at a carbon atom adjacent to the ether oxygen, leading to the formation of 2-hydroxytetrahydrofuran. asm.orgencyclopedia.pubnih.gov This intermediate is unstable and can spontaneously rearrange to 4-hydroxybutyraldehyde, which is then oxidized to 4-hydroxybutyrate. encyclopedia.pubnih.gov
For this compound, two primary initial biodegradation steps can be hypothesized:
Oxidation of the Oxolane Ring: Similar to THF, microorganisms may hydroxylate the oxolane ring, likely at the C5 position, which is adjacent to the ether oxygen and less sterically hindered. This would be followed by ring cleavage.
Oxidation of the Ethyl Side Chain: Alternatively, initial degradation could occur on the ethyl group, a common pathway for alkyl-substituted compounds. whiterose.ac.uk This would involve oxidation of the terminal methyl group to a primary alcohol, followed by further oxidation to a carboxylic acid, a process known as ω-oxidation. Beta-oxidation could then shorten the alkyl chain.
Following these initial steps, the resulting intermediates are expected to be further metabolized. For instance, if ring cleavage occurs, the resulting linear carboxylic acid would likely be channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. encyclopedia.pub The presence of the carboxylic acid group on the oxolane ring may influence the preferred degradation route.
It is important to note that the presence of co-contaminants can influence the biodegradation rate of cyclic ethers, either through competitive inhibition or cometabolism. whiterose.ac.uk
Table 1: Key Enzymes and Microorganisms in the Biodegradation of Related Cyclic Ethers
| Enzyme/Enzyme System | Microorganism Examples | Substrate Examples | Reference |
| Monooxygenases | Rhodococcus sp., Pseudonocardia sp., Cupriavidus metallidurans | Tetrahydrofuran (B95107) (THF), 1,4-Dioxane | asm.orgencyclopedia.pub |
| Cytochrome P450 Monooxygenase | Graphium sp. | Diethyl ether, Methyl tert-butyl ether (MTBE) | nih.gov |
| Alkane Hydroxylases | Various bacteria | Ethyl tert-butyl ether (ETBE) | whiterose.ac.uk |
| Toluene-2-monooxygenase | Burkholderia cepacia | Diethyl ether | nih.gov |
Transformation Products and Metabolite Identification
Given the proposed biodegradation pathways, a number of transformation products and metabolites of this compound could be formed in the environment.
If biodegradation proceeds via initial oxidation of the oxolane ring, as seen with THF, key intermediates could include hydroxylated derivatives of the parent compound, followed by ring-opened dicarboxylic or hydroxy-carboxylic acids. For example, initial hydroxylation at the C5 position and subsequent ring opening could lead to the formation of 2-ethyl-3-carboxy-adipic acid.
If the initial attack is on the ethyl group, ω-oxidation would lead to the formation of a dicarboxylic acid derivative of the intact oxolane ring. Subsequent β-oxidation could then shorten this side chain.
The identification of such metabolites is crucial for a complete understanding of the environmental fate of the parent compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the separation and identification of these transformation products in environmental samples. asm.org For example, in studies of THF degradation, GC-MS has been used to identify key metabolites like γ-butyrolactone. asm.orgresearchgate.net
Table 2: Potential Transformation Products of this compound
| Proposed Pathway | Potential Intermediate/Product |
| Ring Oxidation | Hydroxylated this compound |
| Ring-opened dicarboxylic acids | |
| Side-chain Oxidation | 2-(1-Hydroxyethyl)oxolane-3-carboxylic acid |
| 2-(1-Carboxyethyl)oxolane-3-carboxylic acid | |
| Oxolane-2,3-dicarboxylic acid (after further oxidation) |
Environmental Monitoring and Assessment Methodologies
Effective environmental monitoring and assessment of this compound require analytical methods capable of detecting the compound at low concentrations in complex matrices such as water, soil, and sediment. Due to its polar nature, resulting from the carboxylic acid group and the ether oxygen, specific analytical strategies are necessary.
For water samples, solid-phase extraction (SPE) is a common technique for the pre-concentration and clean-up of polar organic compounds prior to instrumental analysis. The choice of SPE sorbent is critical and would need to be optimized for the target analyte.
The primary analytical techniques for the quantification of polar compounds like this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would likely require derivatization of the polar carboxylic acid group to increase its volatility for GC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for polar and non-volatile compounds as it typically does not require derivatization. It offers high sensitivity and specificity, making it suitable for trace-level analysis in environmental samples. nih.gov
The development of a robust monitoring program would involve the collection of samples from relevant environmental compartments, followed by extraction, clean-up, and analysis using these advanced analytical techniques to determine the presence and concentration of this compound and its potential transformation products.
Future Research Directions and Perspectives
The field of organic synthesis is continually evolving, with a persistent drive towards greater efficiency, selectivity, and sustainability. The molecule 2-Ethyloxolane-3-carboxylic acid, a functionalized tetrahydrofuran (B95107) derivative, sits (B43327) at the intersection of several key research areas, including heterocyclic chemistry, stereoselective synthesis, and catalysis. While its full potential is yet to be unlocked, it represents a valuable scaffold for future investigation. The following sections outline promising future research directions aimed at fully elucidating and harnessing the chemical potential of this compound and its derivatives.
Conclusion
Summary of Key Findings and Contributions to the Field
2-Ethyloxolane-3-carboxylic acid is a chiral carboxylic acid characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is C7H12O3. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry is a critical determinant of the compound's biological activity and physicochemical properties.
While specific experimental data for the physicochemical properties of each stereoisomer, such as melting and boiling points, are not extensively documented in publicly available literature, general principles of organic chemistry suggest that these properties will be influenced by the stereochemical arrangement of the substituents. As with other carboxylic acids, this compound is expected to have a relatively high boiling point due to hydrogen bonding and is likely soluble in polar organic solvents.
The synthesis of this compound and its stereoisomers can be approached through various stereoselective synthetic routes. General methods for the synthesis of substituted tetrahydrofurans, such as iridium-catalyzed asymmetric deoxygenative [3 + 2] cycloaddition of carboxylic acids with vinylcyclopropanes, provide a potential pathway to enantioenriched tetrahydrofuran (B95107) cores. Another potential route involves the cyclization of appropriate γ-keto acid precursors. The synthesis of specific stereoisomers often requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome.
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality and the oxolane ring. The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol. The oxolane ring itself can potentially undergo ring-opening reactions under specific conditions.
The biological significance of this compound is largely inferred from studies on related substituted oxolane and tetrahydrofuran derivatives, which are common motifs in a wide range of biologically active natural products and synthetic compounds. These related compounds have shown diverse biological activities, including antibacterial and other pharmacological effects. The chiral nature of this compound suggests that its biological activity is likely to be stereospecific, with different stereoisomers potentially interacting differently with biological targets such as enzymes and receptors.
The analysis of this compound, particularly the separation and quantification of its stereoisomers, can be achieved using chiral high-performance liquid chromatography (HPLC). The use of chiral stationary phases, such as those based on polysaccharides, is a common and effective method for the enantiomeric separation of chiral carboxylic acids.
Outlook on the Significance of this compound Research
The study of this compound holds potential for advancements in several scientific fields, most notably in medicinal chemistry and materials science. The presence of the substituted oxolane ring, a common scaffold in many biologically active compounds, makes this molecule an interesting candidate for further investigation as a potential therapeutic agent or as a building block for the synthesis of more complex bioactive molecules.
Future research will likely focus on several key areas. Firstly, the development of efficient and highly stereoselective synthetic routes to access all four stereoisomers in high purity is crucial. This will enable a thorough investigation of the structure-activity relationships and the identification of the most biologically active isomer.
Secondly, comprehensive biological screening of the individual stereoisomers is needed to elucidate their specific pharmacological profiles. This could uncover potential applications in areas such as antibacterial drug discovery, where new scaffolds are constantly sought to combat resistance. Understanding the mechanism of action at a molecular level will be a critical aspect of this research.
Thirdly, in the field of materials science, substituted oxolane carboxylic acids could be explored as monomers for the synthesis of novel biodegradable polymers. The stereochemistry of the monomer unit can significantly influence the physical and mechanical properties of the resulting polymer, opening up possibilities for creating materials with tailored characteristics for specific applications.
Q & A
Q. What are the established synthetic routes for 2-Ethyloxolane-3-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: Synthesis typically involves cyclization of γ-keto acids or oxidation of substituted oxolane precursors. For example, analogous compounds like 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid are synthesized via selective oxidation/reduction steps . Optimization includes:
- Temperature control : Maintaining 0–5°C during acid-catalyzed cyclization to minimize side reactions.
- Catalyst selection : Using Pd/C or enzymatic catalysts for stereoselective synthesis.
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water).
Validate yield and purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically employed to confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Confirm oxolane ring protons (δ 3.5–4.5 ppm for ether oxygen proximity).
- Carboxylic acid proton (δ 10–12 ppm, broad singlet).
- Ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.3–2.6 ppm for CH2 adjacent to carbonyl).
- IR : Strong C=O stretch ~1700 cm<sup>-1</sup> and O-H stretch ~2500–3000 cm<sup>-1</sup>.
- Mass spectrometry : Molecular ion peak matching theoretical mass (e.g., 172.21 g/mol for C8H12O3). Cross-reference with databases like EPA DSSTox .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management : Neutralize with sodium bicarbonate, followed by absorption via inert materials (vermiculite).
- Storage : In airtight containers at 2–8°C, away from oxidizers. Document handling per OSHA guidelines and analogous carboxylic acid SDS .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT calculations, molecular docking) are suitable for predicting the reactivity or biological interactions of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis set in Gaussian or ORCA .
- Molecular docking : Screen derivatives against target enzymes (e.g., cyclooxygenase) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- pKa prediction : Employ COSMO-RS or MarvinSketch to compare theoretical vs. experimental acid dissociation constants .
Q. How should researchers address contradictory crystallographic data when determining the solid-state conformation of this compound?
Methodological Answer:
- Refinement strategies : Use SHELXL for high-resolution data (R1 < 5%) or twinned crystals. Apply TWINLAW for twin-axis identification .
- Validation tools : Check geometry plausibility with PLATON/ADDSYM and electron density maps (e.g., omit maps for ambiguous regions) .
- Comparative analysis : Cross-validate with spectroscopic data (e.g., NOESY for solution-state conformation) .
Q. What strategies exist for resolving discrepancies between theoretical predictions (e.g., pKa calculations) and experimental measurements of acid dissociation constants for polyfunctional carboxylic acids like this compound?
Methodological Answer:
- Experimental calibration : Use pH-metric titration (0.1 M KCl, 25°C) with a glass electrode standardized against buffer solutions .
- Error analysis : Quantify ionic strength effects via Debye-Hückel equation.
- Computational adjustment : Apply solvent correction terms (e.g., SMD model) in DFT calculations to improve agreement .
Data Analysis & Reporting Standards
Q. How should researchers design statistically robust experiments to analyze the catalytic activity of this compound in esterification reactions?
Methodological Answer:
- DOE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity).
- Kinetic analysis : Fit time-course data to Michaelis-Menten or Arrhenius models via nonlinear regression (GraphPad Prism).
- Error reporting : Include 95% confidence intervals for rate constants and ANOVA results for significance testing .
Q. What are the best practices for documenting synthetic procedures and analytical data to meet publication standards in top-tier journals (e.g., JACS, Angewandte Chemie)?
Methodological Answer:
- Data transparency : Report yields, Rf values, spectroscopic peaks (with integration ratios), and crystallographic CIF files.
- Reproducibility : Include detailed procedural notes (e.g., “refluxed under N2 for 48 hr”).
- Ethical compliance : Adhere to IUPAC nomenclature and cite SHELX refinement codes where applicable .
Tables of Representative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
